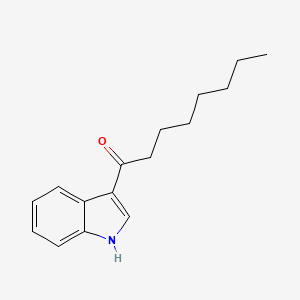

1-(1H-Indol-3-YL)octan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

69622-36-2 |

|---|---|

Molecular Formula |

C16H21NO |

Molecular Weight |

243.34 g/mol |

IUPAC Name |

1-(1H-indol-3-yl)octan-1-one |

InChI |

InChI=1S/C16H21NO/c1-2-3-4-5-6-11-16(18)14-12-17-15-10-8-7-9-13(14)15/h7-10,12,17H,2-6,11H2,1H3 |

InChI Key |

KEZAWVDUIDULSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 1 1h Indol 3 Yl Octan 1 One and Its Analogs

Impact of Indole (B1671886) Ring Substitution on Activity Profiles

The electronic and steric properties of substituents on the indole ring are critical determinants of the activity of these compounds. Both the pyrrole (B145914) and benzene portions of the indole nucleus offer sites for modification, each influencing the molecule's interaction with target proteins differently.

The N-1 position of the indole ring is a key site for modification that can significantly alter a compound's affinity and efficacy. Research on related cannabimimetic indoles has shown that the N-1 alkyl side chain is a critical component for high-affinity binding to cannabinoid receptors. nih.gov

Studies on various 3-acylindoles revealed that substitution at the N-1 position is a viable strategy for modulating activity. A series of N-1 aminoalkylindoles, particularly those with substituted aminoethyl derivatives, were found to be active at the CB2 receptor. nih.gov Further investigations into non-aromatic side chains at this position yielded several potent CB2 receptor agonists. nih.gov However, in other molecular contexts, such as certain indole-propenone scaffolds, the absence of any substituent at the N-1 position (N-H) was found to be optimal for antiproliferative activity. researchgate.net

The nature of the substituent is also crucial. While polar groups like alcohols can be well-tolerated at the N-1 position, more polar groups such as amides or carboxylic acids often lead to a decrease or loss of activity. nih.gov This suggests a delicate balance of hydrophobicity and hydrogen bonding potential is required at this position.

Compared to their indole counterparts, pyrrole-derived analogs have been shown to be consistently less potent, highlighting the importance of the fused benzene ring of the indole structure for optimal activity in certain receptor systems. researchgate.net

Table 1: Effect of N-1 Position Substitution on Receptor Activity

| N-1 Substituent | General Effect on Activity | Reference Compound Class | Citation |

|---|---|---|---|

| -H (unsubstituted) | Optimal for some antiproliferative scaffolds | Indole-propenones | researchgate.net |

| Alkyl chains (3-6 carbons) | Confers high-affinity binding | Cannabimimetic indoles | nih.gov |

| Aminoethyl derivatives | Active at CB2 receptors | 3-Acylindoles | nih.gov |

| Polar groups (alcohols) | Well-tolerated | 3-Acylindoles | nih.gov |

| Polar groups (amides, acids) | Weaker or inactive compounds | 3-Acylindoles | nih.gov |

Substitution on the benzene portion of the indole ring significantly impacts molecular activity by altering the electronic distribution and steric profile of the scaffold. The position and nature of the substituent are critical factors.

For instance, in one study of indole derivatives, the presence of a methoxy group at the C-5 or C-6 position was found to contribute to optimal activity. researchgate.net The position of substitution can be a decisive factor; for some series, substitution at the C-4 position was the least favorable, whereas substitution at the C-7 position was the most favorable. researchgate.net

The electronic properties of the substituent play a major role. Electron-withdrawing groups on the benzene ring can strengthen intermolecular interactions, such as halogen bonds, by increasing the positive electrostatic potential (σ-hole) on a halogen substituent. nih.govresearchgate.net This principle can be applied to other noncovalent interactions as well. Generally, substituents that are electron-withdrawing deactivate the ring towards electrophilic substitution, while electron-donating groups activate it. libretexts.org The specific effect on biological activity depends on the nature of the target's binding pocket.

Halogen substitution is a common strategy in medicinal chemistry. In one series of indole derivatives, fluorine-substituted compounds were found to be more potent than their chlorine-substituted counterparts, indicating a preference for a smaller, more electronegative halogen. researchgate.net

Table 2: Influence of Benzene Ring Substitution on Indole Analog Activity

| Position | Substituent | Observed Effect | Citation |

|---|---|---|---|

| C-4 | Various | Generally unfavorable | researchgate.net |

| C-5 | Methoxy (-OCH3) | Contributes to optimal activity | researchgate.net |

| C-6 | Methoxy (-OCH3) | Contributes to optimal activity | researchgate.net |

| C-7 | Methoxy (-OCH3) | Most favorable position | researchgate.net |

| Various | Fluorine (-F) | More potent than Chlorine (-Cl) | researchgate.net |

Role of the Ketone Linker and Alkyl Chain in Molecular Recognition

The acyl group at the C-3 position, which includes the ketone linker and the octyl chain in the parent compound, is fundamental for molecular recognition. This part of the molecule engages in crucial interactions within the binding pockets of target proteins.

The three-dimensional arrangement of atoms (stereochemistry) and the ability of the molecule to adopt different shapes (conformational flexibility) are paramount for biological activity. The development of synthetic methods that control stereochemistry is essential for producing potent and selective molecules. nih.gov

The alkyl chain of 1-(1H-indol-3-yl)octan-1-one primarily engages in hydrophobic interactions with nonpolar residues in the target's binding pocket. The length and branching of this chain are key parameters for optimizing these interactions.

SAR studies on related cannabimimetic indoles have demonstrated a clear relationship between alkyl chain length and receptor affinity. researchgate.net

Short chains (less than three carbons) often result in inactive compounds. researchgate.net

Optimal activity is typically observed with chains of four to six carbons. researchgate.net

Longer chains (e.g., seven carbons) can lead to a significant decrease in binding affinity, likely due to steric hindrance or an unfavorable orientation within the binding pocket. nih.gov

The lipophilicity of the entire molecule is a critical physicochemical property. Increasing the lipophilic nature of indole derivatives, for example by introducing anilide groups, has been explored as a strategy in drug design. nih.gov However, there is an optimal range for lipophilicity. The introduction of certain polar functionalities on side chains can be well-tolerated and may enhance other properties, while other polar groups can be detrimental to activity, underscoring the need for a balanced lipophilic profile. nih.gov

Computational Approaches in SAR Elucidation

In silico methods are powerful tools that complement experimental studies in elucidating SAR. Molecular modeling, quantitative structure-activity relationship (QSAR) studies, and other computational techniques provide valuable insights into the interactions between ligands and their biological targets. nih.gov

Molecular Docking studies predict the preferred orientation of a ligand when bound to a receptor. This allows researchers to visualize potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex, helping to rationalize observed SAR data. jbcpm.com For example, docking can reveal why a particular substituent enhances binding affinity while another diminishes it.

Quantitative Structure-Activity Relationship (QSAR) models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural features. 2D-QSAR models can identify key molecular descriptors that are statistically related to activity, providing predictive power for designing new, more potent analogs. nih.gov

Density Functional Theory (DFT) calculations can be used to determine the electronic properties of molecules, such as electrostatic potential maps, which help in understanding and predicting intermolecular interactions. nih.gov These computational approaches are integral to modern drug discovery, enabling a more rational and efficient design of novel compounds based on a thorough understanding of their structure-activity relationships. researchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This analysis provides critical information about the binding affinity, mode of interaction, and the specific amino acid residues involved in the interaction.

While specific docking studies on this compound are not extensively detailed in the available literature, research on analogous indole-containing structures provides a strong framework for understanding its potential interactions. Studies on various indole derivatives reveal common interaction patterns within the binding pockets of different proteins.

For instance, docking analyses of indole analogues against human non-pancreatic secretory phospholipase A2 (sPLA2) have shown that these compounds can fit deeply within the binding pocket. The interactions are often stabilized by hydrogen bonds with key amino acid residues such as Asp48, Cys44, His27, Gly29, and Gly31. msjonline.org Similarly, docking of indole-based Schiff bases and imidazolidinone derivatives into the active site of cyclooxygenase-2 (COX-2) revealed hydrogen bonding with residues like ARG120 and TYR355, contributing to high binding affinities. ajchem-a.com

In studies targeting Staphylococcus aureus sortase A, novel indole derivatives like 1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione were identified as potential binders through in silico screening, with docking scores indicating favorable interactions. researchgate.net The indole moiety itself is often involved in pi-stacking or hydrophobic interactions with nonpolar residues in the protein's active site, while carbonyl groups or other substituents can act as hydrogen bond acceptors or donors, anchoring the molecule.

The table below summarizes findings from docking studies on several indole analogs, illustrating the types of interactions and binding energies observed with various protein targets.

| Compound/Analog Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Indole Analogs | sPLA2 (PDB: 1DB4) | -183.162 (MolDock Score) | Asp48, Cys44, His27, Gly29, Gly31 | Hydrogen Bonding |

| 1-(1H-indol-3-yl)-2-morpholinoethane-1,2-dione | S. aureus sortase A | -5.76 | Not specified | Not specified |

| 3-(2-(1H-indol-3-yl) ethyl)-2-(4-chlorophenyl) imidazolidin-4-one | COX-2 | -11.35 | ALA527, ARG120, TYR355, LYS360 | Hydrogen Bonding |

| (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one | PfDHFR-TS | -7.53 | PHE⁵⁸, ILE¹¹², LEU¹¹⁹, ALA¹⁶, ILE¹⁴ | Pi Interactions |

This table is generated based on data from multiple sources for illustrative purposes. msjonline.orgajchem-a.comresearchgate.netresearchgate.net

In Silico Predictions for Structure-Activity Correlation

In silico predictions are crucial for establishing a correlation between the chemical structure of a compound and its biological activity. Quantitative Structure-Activity Relationship (QSAR) models are statistically derived equations that relate numerical descriptions of a molecule's structure (physicochemical descriptors) to its observed activity. msjonline.org

For indole-based compounds, QSAR studies have been employed to predict their inhibitory activity against various enzymes. In one study on sPLA2 inhibitors, a 3D-QSAR model was developed using multiple linear regression. This model successfully predicted the inhibitory concentration (pIC50) of new indole analogues, demonstrating a strong correlation between the compounds' structural features and their biological function. The predictive power of such models allows researchers to design new compounds with potentially enhanced activity before they are synthesized. msjonline.org

Beyond activity prediction, in silico tools are used to evaluate the pharmacokinetic properties of drug candidates, a process known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. alliedacademies.org For newly synthesized indole derivatives, ADMET predictions have been used to validate their drug-likeness and favorable pharmacokinetic profiles. ajchem-a.com These predictions help to identify potential liabilities early in the drug discovery process, saving time and resources.

The following table presents hypothetical in silico data for a series of indole analogs, demonstrating how structural modifications can influence predicted activity and key molecular properties.

| Analog | Modification | Predicted pIC50 | LogP | H-Bond Donors | H-Bond Acceptors |

| Analog A | C8-alkyl chain | 5.8 | 4.5 | 1 | 1 |

| Analog B | N-benzyl group | 6.2 | 5.1 | 0 | 1 |

| Analog C | 5-fluoro substitution | 6.0 | 4.6 | 1 | 1 |

| Analog D | Carbonyl replaced with oxime | 5.5 | 4.7 | 2 | 2 |

This is a representative table illustrating the types of data generated from in silico predictions.

These computational approaches—molecular docking for understanding binding interactions and QSAR/ADMET for predicting activity and drug-likeness—are essential components of the structure-activity relationship investigation for this compound and its analogs. They provide a rational basis for the design and optimization of new, more effective therapeutic agents based on the indole scaffold.

Exploration of Biological Activities and Underlying Molecular Mechanisms Preclinical and in Vitro Studies

Modulation of Specific Enzymatic Pathways

The interaction of 1-(1H-indol-3-yl)octan-1-one and related indole (B1671886) derivatives with various enzymes is a key area of research to understand their mechanisms of action and potential therapeutic applications.

While direct studies on the inhibitory activity of this compound against 4-hydroxyphenylpyruvate dioxygenase (HPPD) and carbonic anhydrase are not extensively documented in publicly available research, the broader class of indole-containing compounds has been investigated for such properties. HPPD is a key enzyme in the catabolism of tyrosine, and its inhibition has applications in both herbicide development and the treatment of certain metabolic diseases. Similarly, carbonic anhydrases are a family of enzymes involved in various physiological processes, including pH regulation and fluid balance, making them a target for a range of therapeutics. Research into the effects of indole derivatives on these enzymes is ongoing.

The metabolic fate of many xenobiotics, including indole derivatives, is often governed by the cytochrome P450 (CYP) family of enzymes. These enzymes are crucial for the biotransformation of a vast array of compounds. The interaction of drugs with CYP isozymes can lead to clinically significant drug-drug interactions, either through enzyme inhibition or induction, which can alter the therapeutic efficacy and safety of co-administered drugs nih.govnih.govmdpi.comresearchgate.net. While specific studies detailing the interaction of this compound with CYP enzymes are limited, it is plausible that this compound, like other indole-based molecules, may be a substrate, inhibitor, or inducer of certain CYP isozymes. For instance, the metabolism of the psychoactive indole alkaloid ibogaine is primarily mediated by CYP2D6 wikipedia.org. Further research is necessary to elucidate the specific interactions of this compound with the cytochrome P450 system to predict its metabolic profile and potential for drug interactions.

Engagement with Receptor Systems and Signaling Cascades

The structural similarity of the indole nucleus to endogenous signaling molecules suggests that this compound may interact with various receptor systems and influence downstream signaling pathways.

The indole ring is a core component of the neurotransmitter serotonin (B10506), suggesting that indole derivatives may exhibit affinity for serotonin receptors. Various indole-containing compounds have been investigated as ligands for different serotonin receptor subtypes nih.govacnp.org. For example, certain arylpiperazine derivatives containing an indole moiety have shown high affinity for 5-HT1A receptors researchgate.net.

Additionally, the nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes, have been shown to interact with various natural compounds, including some indole alkaloids nih.gov. The interaction of ligands with different nAChR subtypes can lead to either agonistic or antagonistic effects mdpi.commdpi.comnih.gov. The potential for this compound to modulate these neurotransmitter systems is an area for future research.

Chronic inflammation is a key factor in the development of numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response mdpi.com. Research has shown that some indole derivatives, such as indole-3-carbinol, can suppress the activation of NF-κB and its downstream targets nih.govnih.govcore.ac.uk. This suppression can occur through the inhibition of IκBα kinase, which is a critical step in the activation of NF-κB nih.gov.

Cyclooxygenase-2 (COX-2) is another key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs nih.gov. Indole derivatives have been explored as potential COX-2 inhibitors researchgate.net. While direct evidence for this compound is not yet available, a study on N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide demonstrated anti-inflammatory properties, suggesting the potential for indole-based compounds to modulate inflammatory pathways nih.gov. The structural features of this compound make it a candidate for investigation into its potential anti-inflammatory effects through the modulation of pathways like NF-κB and COX-2.

Anti-Pathogenic Research Applications

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of anti-pathogenic activities.

Research has demonstrated the antifungal potential of 1-(1H-indol-3-yl) derivatives. A study investigating a series of these compounds found that several exhibited fungicidal activity against various Candida species and Aspergillus niger nih.gov. The minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) for some of these derivatives were in the range of 0.125 to 1.000 mg/mL nih.gov. One of the proposed mechanisms for this antifungal activity is the inhibition of tyrosinase, an enzyme involved in melanin synthesis, which can be a virulence factor in some fungi nih.gov.

Antifungal Activity of 1-(1H-indol-3-yl) Derivatives nih.gov

| Compound | Organism | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|---|

| Derivative 3b | Candida albicans ATCC 10531 | 0.250 | 0.500 |

| Derivative 3c | Candida albicans ATCC 10531 | 0.250 | 0.500 |

| Derivative 3e | Candida albicans ATCC 10531 | 0.500 | 1.000 |

| Derivative 3b | Aspergillus niger ATCC 16404 | 0.500 | 1.000 |

| Derivative 3c | Aspergillus niger ATCC 16404 | 0.250 | 0.500 |

| Derivative 3e | Aspergillus niger ATCC 16404 | 1.000 | 1.000 |

In addition to antifungal properties, indole alkaloids have also shown antibacterial activity. For instance, tris(1H-indol-3-yl)methylium exhibited broad-spectrum activity against Gram-positive bacteria with MIC values comparable to the antibiotic kanamycin mdpi.com. Other indole derivatives have also been found to possess significant antibacterial and antifungal properties turkjps.orgresearchgate.netmdpi.comnih.govcsic.esmdpi.com.

The antiviral potential of indole-containing compounds is also an active area of investigation. One study identified 3-(1H-indol-3-yl)-N-[(1R)-1-methyl-3-phenyl-propyl]propanamide as a potential inhibitor of the influenza A virus NS1 protein, highlighting the promise of this chemical scaffold in the development of new antiviral agents nih.gov. While direct antiviral data for this compound is not yet available, the broader research into indole derivatives suggests this is a worthwhile avenue for future exploration nih.gov.

Antibacterial Activity of an Indole Alkaloid mdpi.com

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| tris(1H-indol-3-yl) methylium | Staphylococcus aureus | 1 |

| tris(1H-indol-3-yl) methylium | Streptococcus pyogenes | 2 |

| tris(1H-indol-3-yl) methylium | Corynebacterium diphtheriae | 1 |

| tris(1H-indol-3-yl) methylium | Escherichia coli | 128 |

| tris(1H-indol-3-yl) methylium | Pseudomonas aeruginosa | 64 |

Evaluation as Antimicrobial Agents and Target Identification (e.g., DNA Gyrase)

A comprehensive search of preclinical studies yielded no evidence of this compound being evaluated as an antimicrobial agent. Consequently, there are no reports of its activity against any microorganisms or investigations into its potential molecular targets, such as DNA gyrase. Research into the antimicrobial properties of indole derivatives has typically centered on other substituted indoles, which have shown activity against a range of pathogens. However, these findings cannot be extrapolated to this compound without specific experimental validation.

Anti-Viral Activity Studies (e.g., HIV-1 Fusion Inhibition)

There are no available scientific publications detailing in vitro or preclinical studies on the anti-viral activity of this compound. Specifically, no research has been conducted to assess its potential as an HIV-1 fusion inhibitor or its activity against any other viruses. The exploration of indole-based compounds as antiviral agents is an active area of research, but this specific molecule has not been a part of these investigations.

Broader Biological Activity Spectrum in Research Contexts

Beyond antimicrobial and antiviral applications, the broader biological activities of this compound also remain uninvestigated in the public domain.

Antioxidant Mechanisms Research

No studies have been published that evaluate the antioxidant potential or mechanisms of action of this compound. While the indole nucleus can possess antioxidant properties, the specific contribution of the octanoyl side chain to this activity has not been scientifically explored for this compound.

Anti-Inflammatory Mechanisms Research

Preclinical research on the anti-inflammatory properties of this compound is absent from the scientific literature. There is no data on its effects on inflammatory pathways, cytokine production, or enzyme activity related to inflammation.

Anti-Cancer Mechanistic Research

There is no published research on the anti-cancer activity of this compound. Its effects on cancer cell lines, tumor growth, or any associated molecular mechanisms have not been a subject of investigation. While many indole derivatives have been explored as potential anti-cancer agents, this specific compound is not among them.

Other Exploratory Biological Interactions

A thorough literature search did not reveal any other exploratory studies on the biological interactions of this compound.

Role of 1 1h Indol 3 Yl Octan 1 One in Academic Research and Chemical Synthesis

Utilization as a Synthetic Building Block for Complex Molecules

The indole (B1671886) ring is a privileged structure in medicinal chemistry and natural product synthesis. researchgate.netrsc.org The presence of a ketone group at the C3 position, as in 1-(1H-indol-3-yl)octan-1-one, provides a reactive handle for a variety of chemical transformations, making it a valuable building block for more complex molecular architectures. cymitquimica.com

Precursor in Alkaloid Synthesis

Indole alkaloids are a large and diverse class of naturally occurring compounds, many of which possess significant pharmacological properties. rsc.orgaablocks.com The synthesis of these complex molecules often relies on the strategic functionalization of simpler indole precursors. Acylated indoles are key starting materials in various synthetic routes. For instance, the Fischer indole synthesis is a classic method for constructing the indole core itself, which can then be acylated. rsc.org

While direct use of this compound in a completed alkaloid total synthesis is not prominently reported, its structure is analogous to intermediates used in the synthesis of various indole-containing natural products. The carbonyl group can be transformed through reactions like reduction, olefination, or addition of nucleophiles to build the complex polycyclic systems characteristic of many alkaloids. aablocks.com The long octanoyl chain could be envisioned as a precursor to a side chain present in certain marine alkaloids or could be cyclized to form additional rings.

Intermediate in Heterocyclic Compound Development

The reactivity of the 3-acylindole moiety makes it an excellent precursor for the synthesis of a wide array of other heterocyclic compounds. Research on analogs like 3-acetylindole (B1664109) demonstrates that the acetyl group can be readily manipulated. For example, reaction with carbon disulfide can lead to the formation of oxoketene gem-dithiols. researchgate.netnih.govfrontiersin.org These intermediates are highly versatile and can be used to construct various five- and six-membered heterocyclic systems, including thiophenes, pyrimidines, chromenes, and quinolines. researchgate.netnih.govfrontiersin.org

Following this established reactivity, this compound could similarly be converted into reactive intermediates. The carbonyl and adjacent methylene (B1212753) group of the octanoyl chain are sites for condensation and cyclization reactions, allowing for the fusion of new rings onto the indole core. For instance, reaction with hydrazines could yield pyrazoles, while reaction with hydroxylamine (B1172632) could form isoxazoles, further diversifying the range of accessible heterocyclic structures.

Application as a Chemical Probe for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. illinois.eduacs.org The indole scaffold is frequently incorporated into such probes due to its ability to interact with various biological targets. researchgate.net Derivatives of 3-acylindoles have been investigated for a range of biological activities, suggesting that this compound could serve as a valuable tool in biological research. smolecule.comsmolecule.com

Tools for Target Identification and Validation

Target identification and validation are crucial early steps in the drug discovery process, aiming to confirm the role of a specific biological molecule (the "target") in a disease. sartorius.comwuxibiology.com Chemical probes play a key role by allowing researchers to modulate the activity of a potential target and observe the resulting physiological effects. sartorius.com Phenotypic screening, where a compound's effect on a cell or organism is observed without a preconceived target, can identify novel therapeutic candidates, whose molecular targets must then be deconvoluted. nuvisan.com

Indole derivatives are often used in these screening libraries. Should this compound or a related compound show interesting activity in a phenotypic screen, it could be developed into a probe for identifying a new drug target. This process involves creating derivatives that can be used in techniques like affinity chromatography or photo-affinity labeling to isolate and identify the specific protein(s) it binds to.

Probes for Mechanistic Biological Investigations

Understanding the intricate mechanisms of biological pathways is a fundamental goal of biochemistry and molecular biology. Chemical probes that interact with specific components of these pathways, such as enzymes or receptors, are indispensable tools for these investigations. illinois.eduevitachem.com For example, some indole derivatives have been shown to act as enzyme inhibitors or to bind to neurotransmitter receptors. smolecule.comevitachem.com

Contributions to Material Science and Catalysis Research

The application of indole derivatives extends beyond biology into the realms of material science and catalysis. The electron-rich nature of the indole ring makes it a useful component in functional materials. smolecule.com

In material science, a positional isomer, 1-(1H-indol-5-yl)propan-1-one, has been noted as a potential building block for conductive polymers, leveraging the electronic properties of the indole system. smolecule.com Similarly, the indole nucleus of this compound could be incorporated into polymers or other materials where its electronic or self-assembly properties, influenced by the long alkyl chain, could be exploited.

In the field of catalysis, research has focused on developing efficient methods for the synthesis of functionalized indoles. Brønsted acid ionic liquids have been shown to be effective catalysts for the conjugate addition of indoles to α,β-unsaturated ketones, a key reaction for creating more complex indole structures. mdpi.commdpi.com Furthermore, various catalysts, including those based on transition metals or employing organocatalysis, are used to facilitate reactions such as Friedel-Crafts alkylations on the indole ring, demonstrating the ongoing effort to control the reactivity of these valuable scaffolds. researchgate.netchemrxiv.org While this compound is a product of such catalytic processes, the study of its own potential catalytic activity or its role as a ligand in catalytic systems remains an area for future exploration.

Future Research Directions and Translational Potential in Basic Science

Advanced Synthetic Methodologies and Scalability Research

The development of robust and efficient synthetic methods is crucial for exploring the chemical space around the indole-3-ketone core and for producing these compounds on a larger scale for extensive testing. Research is moving beyond traditional Friedel-Crafts acylation, which can suffer from low yields and the need for harsh Lewis acids, towards more sophisticated and sustainable approaches. uj.edu.pl

Modern synthetic strategies focus on direct C-H functionalization, which avoids the pre-functionalization of starting materials, making processes more atom-economical. frontiersin.org For instance, the direct coupling of indoles with enolate-derived α-keto radicals using copper catalysis represents a significant advancement, allowing for the synthesis of complex indole-3-ketones under mild conditions and without the need for protecting groups on the indole (B1671886) nitrogen. acs.org Other innovative methods include the use of Boron Trifluoride Etherate (BF3·Et2O) to promote the regioselective 3-acylation of indoles with anhydrides, offering high yields for various indole-3-alkyl ketones. mdpi.com

Furthermore, the principles of green chemistry are being integrated into synthetic design. Eco-friendly approaches, such as using natural catalysts like citrus lemon juice for reactions involving related indole structures, are being explored to reduce environmental impact. researchgate.net The development of scalable synthesis protocols is also a key area of investigation, with methods like mechanochemical synthesis and flow hydrogenation being explored for their potential to produce large quantities of these compounds efficiently. acs.orgresearchgate.net

Table 1: Summary of Synthetic Methodologies for Indole-3-Ketone Derivatives This table is interactive. Click on headers to sort.

| Method | Key Reagents/Catalysts | Target Compound Class | Reported Yield | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Aluminum chloride, Acid anhydrides | 1-Arylsulfonyl-3-acylindoles | Not specified | uj.edu.pl |

| BF3-Promoted Acylation | BF3·Et2O, Anhydrides | 1-(1H-Indol-3-yl)alkan-1-ones | 85-91% | mdpi.com |

| Radical C-H Functionalization | Cu(II) 2-ethylhexanoate | 3-Acylindoles | Good | acs.org |

| One-Pot Three-Component | Perbromomethane | 2-(1-bromo-1H-indol-3-yl)-2-imino-carbonyls | 65-73% | frontiersin.org |

| Flow Hydrogenation | H-Cube System | Substituted Indole Amines | 78% | acs.org |

Deepening Mechanistic Understanding of Biological Interactions

While various biological activities have been reported for indole-3-ketone derivatives, a deeper understanding of their molecular mechanisms is a critical area for future research. Current studies often rely on in vitro screening and computational docking to identify potential biological targets. For example, derivatives of an indole-ketone precursor have been docked against microbial enzymes like UDP-N-acetylmuramatel-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, revealing potential interactions through hydrogen bonds and pi-stacking. nih.govfrontiersin.org

Future research aims to move beyond computational predictions to experimental validation of these interactions. Techniques such as X-ray crystallography of ligand-protein complexes, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide definitive evidence of direct binding and quantify the thermodynamics of these interactions.

Specific mechanisms of action for related indole structures have been identified, providing a roadmap for investigating 1-(1H-Indol-3-yl)octan-1-one and its analogues. For example, certain indole derivatives have been shown to function as:

Enzyme Inhibitors : Targeting enzymes such as tyrosinase, cyclooxygenase (COX-1/COX-2), and mammalian Target of Rapamycin (mTOR). nih.govnih.govnih.gov

Microtubule Disruptors : Inhibiting the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and apoptosis. rsc.org

Receptor Modulators : Acting as allosteric modulators of receptors like the cannabinoid CB1 receptor. nih.gov

Elucidating the precise molecular targets and downstream signaling pathways affected by this compound will be essential for its development as a selective chemical probe for basic science research.

Table 2: Investigated Biological Targets for Indole-Based Compounds This table is interactive. Click on headers to sort.

| Target Class | Specific Target | Observed Effect | Compound Class | Reference |

|---|---|---|---|---|

| Enzyme | Tyrosinase | Inhibition | 1-(1H-indol-3-yl) derivatives | nih.gov |

| Enzyme | COX-1 / COX-2 | Inhibition | Indole-based chalcones | nih.gov |

| Enzyme | mTOR Kinase | Inhibition | Benzo[h] nih.govjmchemsci.comnaphthyridin-2(1H)-one derivative | nih.gov |

| Cytoskeletal Protein | Tubulin | Polymerization Inhibition | N-((1-methyl-1H-indol-3-yl)methyl)acetamides | rsc.org |

| GPCR | Cannabinoid CB1 Receptor | Allosteric Modulation | 2-Aryl indole derivatives | nih.gov |

| Enzyme | Dynamin GTPase | Inhibition | 2-Cyano-3-(1H-indol-3-yl)acrylamides | acs.org |

Rational Design of Next-Generation Indole-3-Ketone Probes

Rational design and medicinal chemistry efforts are pivotal in transforming a lead compound into a highly potent and selective chemical probe or therapeutic candidate. Starting with the indole-3-ketone scaffold, researchers can systematically modify its structure to enhance desired properties. This process often involves structure-activity relationship (SAR) studies to understand how different chemical groups on the molecule influence its biological activity. researchgate.net

A common strategy is molecular hybridization, which combines the pharmacophoric features of different known active compounds. For instance, the structural features of combretastatin (B1194345) A-4 (a tubulin inhibitor) and indoles were merged to create novel N-((1-methyl-1H-indol-3-yl)methyl)acetamides with potent anti-proliferative activities. rsc.org Similarly, starting from a known mTOR selective inhibitor, a focused medicinal chemistry campaign led to the discovery of an improved analogue with significantly better bioavailability and metabolic stability. nih.gov

The rational design process for next-generation probes based on this compound would involve:

Scaffold Modification : Altering the indole core or the ketone linker.

Side-Chain Optimization : Varying the length and functionality of the octyl chain to probe binding pocket interactions.

Isosteric Replacement : Substituting key functional groups (e.g., replacing a cyanoamide with a thiazole-4(5H)-one) to improve potency or pharmacokinetic properties. acs.org

Computational Modeling : Using molecular docking and dynamic simulations to predict the effects of structural changes on target binding.

These approaches facilitate the development of probes with improved potency, selectivity, and drug-like properties, making them more suitable for in vivo studies. sun.ac.za

Exploration of Novel Therapeutic Research Avenues Based on Preclinical Findings (e.g., drug discovery lead identification)

Preclinical findings for compounds containing the indole-3-ketone motif have opened up several promising avenues for therapeutic research. The versatility of the indole scaffold allows it to interact with a wide range of biological targets, making it a valuable starting point for drug discovery programs in multiple disease areas.

Antimicrobial Agents : Derivatives synthesized from indole-ketone precursors have demonstrated good to excellent activity against various bacterial and fungal strains, positioning them as potential leads for the development of new anti-infective drugs. nih.govfrontiersin.org The rise of multidrug-resistant pathogens makes the discovery of novel antimicrobial agents a global health priority. researchgate.net

Anticancer Agents : The indole nucleus is a common feature in many anticancer agents. mdpi.com Indole derivatives have been identified as potent inhibitors of key cancer-related targets like the mTOR kinase and tubulin. nih.govrsc.org The ability of these compounds to induce apoptosis and inhibit cell proliferation in cancer cell lines underscores their potential as lead structures for oncological drug discovery. openaccessjournals.com Furthermore, indole-based compounds are being investigated as histone deacetylase (HDAC) inhibitors, a validated class of anticancer drugs. acs.org

Anti-Neurodegenerative Agents : The role of indole derivatives in neuroscience is well-established, given their structural similarity to neurotransmitters like serotonin (B10506). Modern research is exploring indole-based compounds as multifunctional agents for treating neurodegenerative diseases such as Alzheimer's disease by targeting components like cholinesterases and the 5-HT6 receptor. mdpi.com

The identification of this compound and its analogues as hits in high-throughput screening campaigns can serve as the crucial first step in a long-term drug discovery project, leading to the development of novel therapies for a range of human diseases.

Q & A

Q. What synthetic methodologies are effective for preparing 1-(1H-indol-3-yl)octan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

- Friedel-Crafts Acylation : React indole with octanoyl chloride using a Brønsted acid catalyst (e.g., p-toluenesulfonic acid, p-TSA) to acylate the C3 position of indole. This method has been validated for analogous indole ketones, achieving yields >80% at 60–80°C in 4–6 hours .

- Solvent Selection : Use aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates. Avoid protic solvents to prevent hydrolysis of the acylating agent.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product from unreacted indole or dimeric byproducts.

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Key signals include the indole C3 proton (δ 8.2–8.4 ppm in ¹H NMR) and carbonyl carbon (δ 195–200 ppm in ¹³C NMR). For 1-(1H-indol-3-yl)ethanone, analogous spectral data are well-documented .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 245.1784 (C₁₆H₂₁NO).

- Infrared (IR) Spectroscopy : Detect carbonyl stretching vibrations (~1680–1720 cm⁻¹).

Q. What stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer:

- Storage : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation of the indole ring or ketone group.

- Light Sensitivity : Protect from UV exposure, as indole derivatives are prone to photodegradation. Use amber glassware for long-term storage .

Advanced Research Questions

Q. How can functionalization of the octanoyl chain in this compound be achieved for structure-activity relationship (SAR) studies?

Methodological Answer:

- α-Bromination : Use phenyltrimethylammonium tribromide (PTT) in THF at room temperature to introduce bromine at the α-position of the ketone. This method achieved 91% yield for a propan-1-one analog .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura or Ullmann coupling post-bromination to introduce aryl/heteroaryl groups.

Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

Q. How can contradictory bioactivity data for indol-3-yl ketones be systematically addressed?

Methodological Answer:

- Assay Standardization : Use positive controls (e.g., L-741,626, a dopamine D2 receptor antagonist with an indole scaffold) to validate pharmacological assays .

- Dose-Response Analysis : Generate IC₅₀/EC₅₀ curves across multiple concentrations to account for non-linear effects.

- Comparative Molecular Field Analysis (CoMFA) : Correlate substituent effects (e.g., chain length, halogenation) with bioactivity trends.

Q. What mechanistic insights explain the catalytic efficiency of p-TSA in indole acylation reactions?

Methodological Answer:

- Acid Strength : p-TSA’s strong Brønsted acidity (pKa ≈ –2) facilitates protonation of the acylating agent, enhancing electrophilicity.

- Steric Effects : The methyl group in p-TSA reduces steric hindrance compared to bulkier acids, improving substrate accessibility .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported spectral data for indol-3-yl ketones?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.